N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE
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Overview
Description
N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3,4-difluoroaniline, morpholine, and various reagents to construct the triazolopyrimidine core. Common reaction conditions may involve:
Condensation reactions: to form the triazolopyrimidine ring.
Amidation reactions: to attach the acetamide group.
Catalysts: such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Difluorophenyl)-2-[7-(piperidin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide
- N-(3,4-Difluorophenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]propionamide
Uniqueness
The uniqueness of N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE lies in its specific structural features, such as the difluorophenyl group and the morpholine ring, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O3/c18-12-2-1-11(9-13(12)19)20-15(26)10-25-17(27)24-4-3-14(21-16(24)22-25)23-5-7-28-8-6-23/h1-4,9H,5-8,10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOMUBCTRKYFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NN(C(=O)N3C=C2)CC(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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